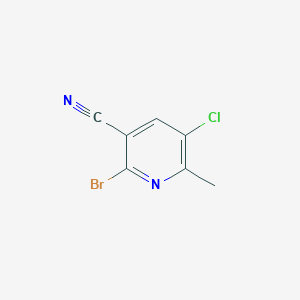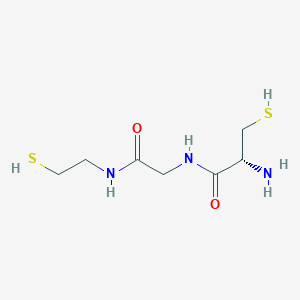
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the benzhydryloxyethyl group via nucleophilic substitution.
Step 3: Addition of the phenylprop-2-enyl group through alkylation reactions.
Step 4: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Signaling Pathways: Alteration of cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine
- 1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-ynyl)piperazine
Uniqueness
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride is unique due to its specific structural features, such as the combination of benzhydryloxyethyl and phenylprop-2-enyl groups. These features may confer distinct pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
67469-75-4 |
|---|---|
Fórmula molecular |
C28H34Cl2N2O |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H |
Clave InChI |
HJDXBLLTRMCYNC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)

![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)





![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)

![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)

![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
